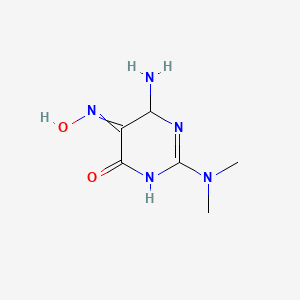
6-Amino-2-(dimethylamino)-5-(hydroxyimino)-5,6-dihydropyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-2-(dimethylamino)-5-(hydroxyimino)-5,6-dihydropyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(dimethylamino)-5-(hydroxyimino)-5,6-dihydropyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable aminopyrimidine derivative, the introduction of the dimethylamino group can be achieved through nucleophilic substitution reactions. The hydroxyimino group is often introduced via oximation reactions using hydroxylamine derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and cost-effectiveness in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-2-(dimethylamino)-5-(hydroxyimino)-5,6-dihydropyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino or dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydroxylamine hydrochloride in ethanol for oximation.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
6-Amino-2-(dimethylamino)-5-(hydroxyimino)-5,6-dihydropyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-Amino-2-(dimethylamino)-5-(hydroxyimino)-5,6-dihydropyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyimino group plays a crucial role in forming hydrogen bonds with the target enzyme, enhancing the binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
6-Aminopicolinic acid: Another pyrimidine derivative with similar structural features.
4-(Dimethylamino)phenol: Contains a dimethylamino group but differs in the core structure.
Heptaminol hydrochloride: A compound with a similar amino group but different overall structure.
Uniqueness
6-Amino-2-(dimethylamino)-5-(hydroxyimino)-5,6-dihydropyrimidin-4(3H)-one is unique due to the presence of both dimethylamino and hydroxyimino groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
374813-36-2 |
|---|---|
Fórmula molecular |
C6H11N5O2 |
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
4-amino-2-(dimethylamino)-5-hydroxyimino-1,4-dihydropyrimidin-6-one |
InChI |
InChI=1S/C6H11N5O2/c1-11(2)6-8-4(7)3(10-13)5(12)9-6/h4,13H,7H2,1-2H3,(H,8,9,12) |
Clave InChI |
XXXHPQWOKVDRDU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC(C(=NO)C(=O)N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


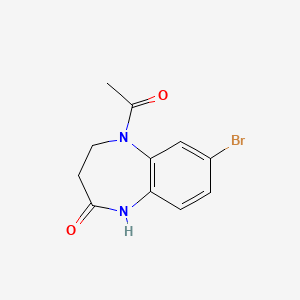
![1,4-Bis[1-(prop-2-en-1-yl)cyclopent-3-en-1-yl]benzene](/img/structure/B14250072.png)
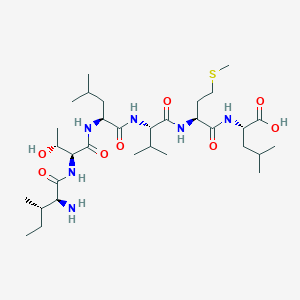
![4-[4-(4-Nitrophenoxy)phenyl]-2-(4-nitrophenyl)phthalazin-1(2H)-one](/img/structure/B14250082.png)
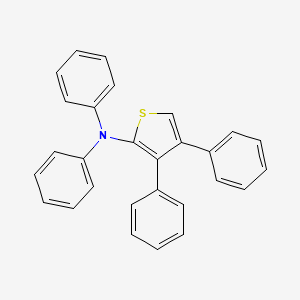
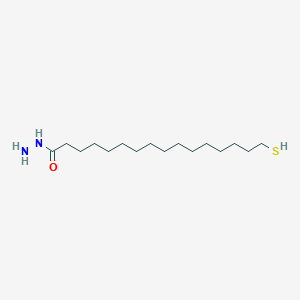
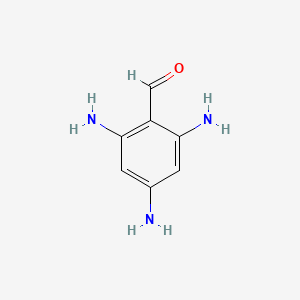
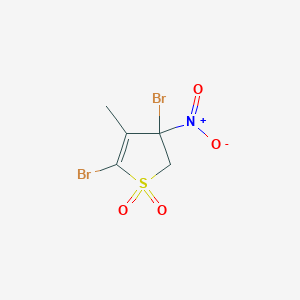

![3,3'-{[2,5-Bis(1,3-benzoxazol-2-yl)-1,4-phenylene]bis(oxy)}dianiline](/img/structure/B14250130.png)
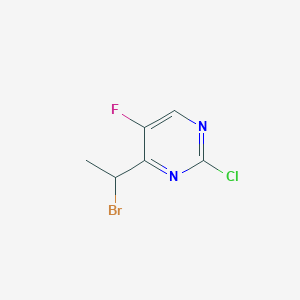
![N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine](/img/structure/B14250141.png)
![Phosphonic acid, [2-oxo-2-(2-oxo-3-oxazolidinyl)ethyl]-, diethyl ester](/img/structure/B14250152.png)
![Sulfamide, N'-[(1S,2S)-2-amino-1,2-diphenylethyl]-N,N-dimethyl-](/img/structure/B14250157.png)
